molecular formula C17H22N4O B12263070 4-Methoxy-2-{4-[(4-methylphenyl)methyl]piperazin-1-yl}pyrimidine

4-Methoxy-2-{4-[(4-methylphenyl)methyl]piperazin-1-yl}pyrimidine

Cat. No.: B12263070
M. Wt: 298.4 g/mol
InChI Key: PVUKQKRTMKIIOF-UHFFFAOYSA-N
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Description

4-Methoxy-2-{4-[(4-methylphenyl)methyl]piperazin-1-yl}pyrimidine is an organic compound that belongs to the class of piperazine derivatives. Piperazine is a common structural motif found in many pharmaceuticals and agrochemicals due to its ability to positively modulate the pharmacokinetic properties of a drug substance . This compound is of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-2-{4-[(4-methylphenyl)methyl]piperazin-1-yl}pyrimidine typically involves a multi-step process. One common method involves the Mannich reaction, which is a three-component condensation reaction involving an amine, formaldehyde, and a compound containing an active hydrogen atom . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2-{4-[(4-methylphenyl)methyl]piperazin-1-yl}pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperature, pressure, and pH. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require an inert atmosphere to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield a corresponding aldehyde or carboxylic acid, while reduction of the pyrimidine ring may yield a dihydropyrimidine derivative.

Scientific Research Applications

4-Methoxy-2-{4-[(4-methylphenyl)methyl]piperazin-1-yl}pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methoxy-2-{4-[(4-methylphenyl)methyl]piperazin-1-yl}pyrimidine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating their activity. The piperazine moiety is known to interact with various biological targets, including neurotransmitter receptors and ion channels . The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxy-2-{4-[(4-methylphenyl)methyl]piperazin-1-yl}pyrimidine is unique due to its specific structural features, including the methoxy group and the piperazine moiety. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C17H22N4O

Molecular Weight

298.4 g/mol

IUPAC Name

4-methoxy-2-[4-[(4-methylphenyl)methyl]piperazin-1-yl]pyrimidine

InChI

InChI=1S/C17H22N4O/c1-14-3-5-15(6-4-14)13-20-9-11-21(12-10-20)17-18-8-7-16(19-17)22-2/h3-8H,9-13H2,1-2H3

InChI Key

PVUKQKRTMKIIOF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)C3=NC=CC(=N3)OC

Origin of Product

United States

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